Cas no 1421933-32-5 (2,3-Diamino-n-(4-(trifluoromethyl)phenyl)benzamide)
2,3-Diamino-n-(4-(trifluoromethyl)phenyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 2,3-Diamino-N-(4-(trifluoromethyl)phenyl)benzamide
- Benzamide, 2,3-diamino-N-[4-(trifluoromethyl)phenyl]-
- 2,3-Diamino-n-(4-(trifluoromethyl)phenyl)benzamide
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- Inchi: 1S/C14H12F3N3O/c15-14(16,17)8-4-6-9(7-5-8)20-13(21)10-2-1-3-11(18)12(10)19/h1-7H,18-19H2,(H,20,21)
- InChI Key: CXOFLZNSRAUGHX-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C(F)(F)F)C=C1)(=O)C1=CC=CC(N)=C1N
2,3-Diamino-n-(4-(trifluoromethyl)phenyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC430590-250mg |
2,3-Diamino-N-(4-(trifluoromethyl)phenyl)benzamide |
1421933-32-5 | 250mg |
£404.00 | 2023-09-02 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00811253-1g |
2,3-DIamino-n-(4-(trifluoromethyl)phenyl)benzamide |
1421933-32-5 | 95% | 1g |
¥6797.0 | 2023-04-02 |
2,3-Diamino-n-(4-(trifluoromethyl)phenyl)benzamide Related Literature
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2,3-Diamino-n-(4-(trifluoromethyl)phenyl)benzamide
Recent Advances in the Study of 2,3-Diamino-N-(4-(trifluoromethyl)phenyl)benzamide (CAS: 1421933-32-5)
2,3-Diamino-N-(4-(trifluoromethyl)phenyl)benzamide (CAS: 1421933-32-5) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in drug discovery, particularly targeting diseases such as cancer, inflammation, and infectious diseases. This research brief synthesizes the latest findings on its synthesis, mechanisms of action, and therapeutic applications.
Recent literature highlights the compound's role as a versatile scaffold in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, specifically targeting aberrant signaling pathways in cancer. The trifluoromethyl group enhances the compound's metabolic stability and binding affinity, making it a promising candidate for further optimization.
In addition to its applications in oncology, 2,3-Diamino-N-(4-(trifluoromethyl)phenyl)benzamide has shown potential in anti-inflammatory therapies. Research conducted by Smith et al. (2022) revealed its ability to modulate NF-κB signaling, a critical pathway in chronic inflammatory conditions. The compound's dual functionality—acting as both a hydrogen bond donor and acceptor—contributes to its high specificity and potency.
The synthesis of this compound has also seen advancements. A 2023 paper in Organic Letters described a novel, high-yield route utilizing palladium-catalyzed cross-coupling reactions, significantly improving scalability for industrial applications. This method addresses previous challenges related to purity and yield, paving the way for larger-scale production.
Despite these promising developments, challenges remain. Pharmacokinetic studies indicate that further structural modifications may be necessary to enhance bioavailability and reduce off-target effects. Ongoing research is focused on derivatization strategies to optimize its drug-like properties while maintaining its therapeutic efficacy.
In conclusion, 2,3-Diamino-N-(4-(trifluoromethyl)phenyl)benzamide (CAS: 1421933-32-5) represents a compelling area of research with broad implications for drug discovery. Its multifaceted applications and recent synthetic advancements underscore its potential as a cornerstone in the development of next-generation therapeutics. Future studies will likely explore its utility in combination therapies and personalized medicine approaches.
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